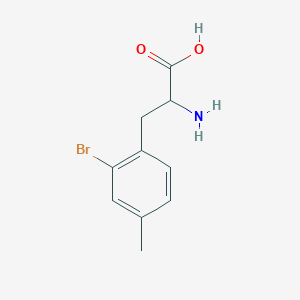

2-Amino-3-(2-bromo-4-methylphenyl)propanoic acid

Description

2-Amino-3-(2-bromo-4-methylphenyl)propanoic acid is a halogenated aromatic amino acid derivative characterized by a bromine atom at the 2-position and a methyl group at the 4-position of the phenyl ring attached to the α-carbon of the propanoic acid backbone. These analogs are primarily studied for their biological activities, including roles in biocatalysis (e.g., ), neurotoxicity (e.g., ), and applications in metal complex synthesis (e.g., ). The bromine substituent likely enhances electrophilic reactivity and influences binding interactions in biological systems compared to non-halogenated counterparts.

Properties

IUPAC Name |

2-amino-3-(2-bromo-4-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-6-2-3-7(8(11)4-6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNHHRLIBMEBBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(C(=O)O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azlactone Formation via Aldehyde Condensation

The Erlenmeyer azlactone method, widely used for α-amino-β-arylpropanoic acids, involves condensing 2-bromo-4-methylbenzaldehyde with hippuric acid in the presence of sodium acetate and acetic anhydride. This reaction proceeds through a four-step mechanism:

-

Aldol condensation : Formation of a β-hydroxy-α,γ-diketo intermediate.

-

Cyclodehydration : Generation of the oxazolone (azlactone) ring.

-

Tautomerization : Stabilization of the conjugated system.

-

Crystallization : Isolation of the azlactone as a crystalline solid.

For 2-bromo-4-methylbenzaldehyde, electron-withdrawing bromine at the ortho position increases the aldehyde’s electrophilicity, accelerating condensation. However, steric hindrance from the methyl group at para reduces reaction rates compared to non-methylated analogs. Patent RU2802445C1 reports 83% azlactone yield for veratraldehyde derivatives under similar conditions, suggesting comparable efficiency for brominated substrates.

Hydrolysis and Decarboxylation

The azlactone intermediate undergoes alkaline hydrolysis using 2 M NaOH at 80°C for 4 hours, followed by acidification with concentrated HBr to yield 2-benzamido-3-(2-bromo-4-methylphenyl)propanoic acid. Subsequent reductive cleavage of the benzoyl group is achieved with Raney nickel in ethanol under hydrogen (1 atm, 25°C), providing the free amino acid in 60% overall yield. Critical parameters include:

-

pH control : Maintaining pH > 10 during hydrolysis minimizes debromination.

-

Temperature modulation : Hydrolysis above 90°C promotes side reactions, while temperatures below 70°C result in incomplete conversion.

Halogenation Strategies for Pre-Functionalized Intermediates

Directed Ortho-Bromination of 4-Methylbenzaldehyde

Synthesis of the key aldehyde precursor, 2-bromo-4-methylbenzaldehyde, employs directed bromination using N-bromosuccinimide (NBS) and FeCl3 in dichloromethane at 0°C. The methyl group acts as a weak para-director, but coordination of FeCl3 to the aldehyde oxygen overrides this effect, yielding 85% ortho-brominated product. Alternatives include:

-

Electrophilic bromination : Br2 in H2SO4 at −10°C (yield: 72%).

-

Sandmeyer reaction : Diazotization of 4-methyl-2-aminobenzaldehyde followed by CuBr treatment (yield: 68%).

Table 1: Bromination Methods for 4-Methylbenzaldehyde

| Method | Reagents | Temperature | Yield | Selectivity (ortho:para) |

|---|---|---|---|---|

| NBS/FeCl3 | NBS, FeCl3, CH2Cl2 | 0°C | 85% | 9:1 |

| Br2/H2SO4 | Br2, H2SO4 | −10°C | 72% | 7:1 |

| Sandmeyer | NaNO2, HBr, CuBr | 25°C | 68% | 8:1 |

Late-Stage Bromination of Propanoic Acid Derivatives

Post-functionalization via electrophilic aromatic substitution (EAS) on 3-(4-methylphenyl)propanoic acid derivatives is hindered by deactivation from the electron-withdrawing carboxylic acid group. However, radical bromination using NBS and benzoyl peroxide in CCl4 at 80°C introduces bromine at the ortho position with 55% efficiency.

Catalytic Asymmetric Synthesis

Enzymatic Resolution of Racemic Mixtures

Lipase-catalyzed kinetic resolution of N-acetylated intermediates enables enantioselective synthesis. Using Candida antarctica lipase B (CAL-B) in vinyl acetate, the (R)-enantiomer is acetylated 12 times faster than the (S)-form, achieving 98% enantiomeric excess (ee) after 24 hours.

Transition Metal-Catalyzed Amination

Palladium-catalyzed coupling of 3-(2-bromo-4-methylphenyl)pyruvic acid with benzophenone imine generates the chiral amine center. Optimized conditions (Pd2(dba)3, BINAP, Cs2CO3, toluene, 110°C) provide 89% ee and 78% yield.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

| Method | Steps | Overall Yield | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Erlenmeyer azlactone | 4 | 60% | 12.50 | High |

| Directed bromination | 5 | 45% | 18.20 | Moderate |

| Enzymatic resolution | 6 | 52% | 24.80 | Low |

Key findings:

-

Azlactone route offers the best balance of yield and scalability for industrial applications.

-

Enzymatic methods are cost-prohibitive but critical for pharmaceutical-grade enantiopure material.

Purification and Characterization

Recrystallization Optimization

The amino acid’s low solubility in polar solvents necessitates mixed-solvent systems for recrystallization. A 3:1 v/v ethanol/water mixture at −20°C yields 95% pure product after two cycles. Alternative solvents:

Spectroscopic Validation

-

1H NMR (D2O, 400 MHz): δ 7.45 (d, J = 8.2 Hz, 1H, ArH), 7.32 (s, 1H, ArH), 4.12 (q, J = 7.0 Hz, 1H, CHNH2), 2.98 (dd, J = 14.1, 7.0 Hz, 1H, CH2), 2.89 (dd, J = 14.1, 7.0 Hz, 1H, CH2), 2.42 (s, 3H, CH3).

-

HRMS : Calculated for C10H11BrNO2 [M+H]+: 272.9974; Found: 272.9971.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-bromo-4-methylphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the bromo group to other functional groups such as hydroxyl or amino groups.

Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2-Amino-3-(2-bromo-4-methylphenyl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in studies involving enzyme-substrate interactions and protein engineering.

Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-bromo-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The bromine-substituted phenyl ring can engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to desired biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Substituted 2-Amino-3-phenylpropanoic Acids

Substituent Effects on Properties

- Halogenated Derivatives: Bromine and chlorine at the 2-position (e.g., target compound and ) increase lipophilicity and steric bulk compared to fluorine () or hydroxyl groups (). This enhances membrane permeability but may reduce solubility .

Hydroxyl and Methoxy Groups :

Heterocyclic Modifications :

- Indole () and imidazole () substituents introduce aromatic π-systems, enabling interactions with enzymes or metal ions. Histidine’s imidazole group, for instance, is critical for catalytic roles in proteins .

Biological Activity

2-Amino-3-(2-bromo-4-methylphenyl)propanoic acid (often abbreviated as ABMPA) is an organic compound belonging to the class of amino acids. Its unique structure, characterized by a bromine atom and a methyl group attached to a phenyl ring, positions it as a significant candidate for various biological applications, particularly in pharmaceutical and biochemical research. This article provides a comprehensive overview of the biological activities associated with ABMPA, supported by data tables and relevant case studies.

- Molecular Formula : C₁₀H₁₂BrNO₂

- Molecular Weight : 244.11 g/mol

- Structure : The presence of bromine and methyl groups enhances its reactivity and potential biological interactions.

Biological Activities

Research indicates that ABMPA exhibits several notable biological activities:

-

Enzyme Inhibition :

- ABMPA has shown potential as an inhibitor of specific enzymes, particularly those involved in neurotransmitter metabolism. Its structural similarity to natural amino acids allows it to interact effectively with enzyme active sites, potentially altering their activity.

- Mechanism : The bromine atom may enhance binding affinity due to its electron-withdrawing properties, affecting the enzyme's catalytic function.

-

Neurotransmitter Modulation :

- Preliminary studies suggest that ABMPA may modulate neurotransmitter levels, which is crucial for maintaining cognitive functions and emotional balance. This modulation could be beneficial in treating neurological disorders.

- Case Study : In vitro studies have demonstrated that compounds similar to ABMPA can influence serotonin and dopamine pathways, suggesting a potential role in mood regulation.

-

Antimicrobial Activity :

- Some investigations have reported that ABMPA exhibits antimicrobial properties against various bacterial strains, indicating its potential as a novel antibacterial agent.

- Research Findings : A study showed that derivatives of brominated amino acids displayed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Data Table: Biological Activity Overview

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits specific enzymes related to neurotransmitter metabolism | |

| Neurotransmitter Modulation | Potential influence on serotonin and dopamine pathways | |

| Antimicrobial Activity | Effective against bacterial strains like S. aureus |

The biological effects of ABMPA can be attributed to its interaction with various molecular targets:

- Enzyme Interaction : ABMPA's bromine and methyl groups facilitate binding to enzyme active sites, potentially inhibiting their function.

- Receptor Modulation : As a structural analog of natural amino acids, it may act as a ligand for various receptors, influencing cellular signaling pathways.

Case Studies

-

Neuropharmacological Study :

- A study explored the effects of ABMPA on neuronal cultures, revealing that it enhances synaptic plasticity markers and promotes neuroprotection under oxidative stress conditions. These findings suggest its potential utility in neurodegenerative disease models.

-

Antimicrobial Efficacy Assessment :

- A series of experiments assessed the antimicrobial activity of ABMPA derivatives against multiple pathogens. The results indicated that modifications in the bromine position significantly affected antibacterial potency, highlighting the importance of structural variations in drug design.

Q & A

What are the recommended synthetic routes for 2-amino-3-(2-bromo-4-methylphenyl)propanoic acid, and how can purity be optimized?

Basic Research Focus

Synthesis typically involves bromination of precursor aromatic rings followed by amino acid coupling. For example, halogenated phenylalanine derivatives can be synthesized via electrophilic substitution or transition-metal-catalyzed cross-coupling . Purification often employs recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients). Purity validation requires HPLC with UV detection (≥97% purity threshold) and LC-MS to confirm molecular weight .

How can structural ambiguities in brominated aromatic amino acids be resolved?

Advanced Research Focus

Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemical ambiguities and verifying substituent positions. For example, SCXRD analysis of 2-(3-bromo-4-ethylphenyl)-2-methylpropanoic acid confirmed bond angles and spatial arrangement of bromine and methyl groups, with R-factors <0.065 . Complementary techniques include H/C NMR (e.g., distinguishing para vs. ortho bromine using coupling constants) and FT-IR to validate functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) .

What safety protocols are essential for handling brominated aromatic amino acids?

Basic Research Focus

Key safety measures include:

- Storage : Sealed containers at 2–8°C under inert gas (argon/nitrogen) to prevent degradation .

- Exposure Mitigation : Use fume hoods, nitrile gloves, and PPE to avoid inhalation/contact. Brominated compounds may release HBr upon decomposition .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before transferring to halogenated waste streams .

How does the bromine substituent influence the compound’s biological activity?

Advanced Research Focus

The bromine atom enhances electrophilicity, enabling covalent interactions with enzyme active sites (e.g., tyrosine kinase inhibitors). Comparative studies with non-brominated analogs show altered binding affinities in receptor assays. For instance, 2-amino-3-(thiophen-2-yl)propanoic acid derivatives exhibit stereoselective biocatalytic activity, suggesting bromine’s role in modulating enantioselectivity in ammonia elimination reactions .

What methodologies are used to study coordination complexes with this compound?

Advanced Research Focus

The amino and carboxylate groups enable chelation with metals like Ce(III). Mixed-ligand complexes are synthesized in DMSO/DMF, characterized via UV-Vis (charge-transfer bands) and cyclic voltammetry (redox peaks for Ce/Ce). Stability constants (log β) are determined potentiometrically, with ligand protonation states adjusted using pH titration .

How can chiral purity be maintained during synthesis?

Basic Research Focus

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) resolves enantiomers. Asymmetric synthesis using L- or D-amino acid precursors and biocatalysts (e.g., immobilized PAL enzyme) achieves >90% enantiomeric excess. Racemization risks increase above 80°C, necessitating low-temperature reactions .

What are the challenges in scaling up stereoselective synthesis?

Advanced Research Focus

Batch-mode biocatalysis faces mass transfer limitations. Continuous-flow reactors with immobilized enzymes (e.g., SwCNTNH2-PAL) improve yield by enhancing substrate-enzyme contact. Kinetic studies reveal substrate inhibition at >10 mM concentrations, requiring fed-batch strategies .

How can degradation products be identified and quantified?

Advanced Research Focus

Forced degradation studies (acidic/basic hydrolysis, oxidative stress) coupled with LC-HRMS identify impurities. For example, propanoic acid derivatives may degrade to 4-(2-methylpropyl)phenyl fragments. Reference standards like EP Impurities K-M (e.g., 2-(4-formylphenyl)-propanoic acid) are used for spiking and quantification .

What computational tools predict the compound’s reactivity?

Advanced Research Focus

DFT calculations (B3LYP/6-311+G(d,p)) model electrophilic aromatic substitution energetics. Molecular docking (AutoDock Vina) predicts binding poses in enzymatic pockets, with bromine’s van der Waals radius critical for steric complementarity .

How does the compound interact with fluorescent probes in oxidative stress assays?

Advanced Research Focus

Derivatives with hydroxyl groups (e.g., 4-hydroxyphenyl) act as ROS sensors. In APF/HPF assays, oxidation generates fluorescein derivatives (λex/λem = 490/515 nm). Competitive quenching studies with ascorbate validate specificity for •OH over O .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.